Sb 271046

Catalog No.
S620250
CAS No.
209481-20-9
M.F
C20H22ClN3O3S2
M. Wt
452.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sb 271046

CAS Number

209481-20-9

Product Name

Sb 271046

IUPAC Name

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide

Molecular Formula

C20H22ClN3O3S2

Molecular Weight

452.0 g/mol

InChI

InChI=1S/C20H22ClN3O3S2/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24/h3-6,11-12,22-23H,7-10H2,1-2H3

InChI Key

LOCQRDBFWSXQQI-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4

Synonyms

5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide hydrochloride;5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methyl-benzo[b]thiophen-2-sulfonamide hydrochloride;SB 271046 hydrochloride;5-Chloro-3-Methyl-Benzo

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4

Description

The exact mass of the compound 5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antagonist for 5-HT6 Receptors

Scientific Field: This application falls under the field of Neuroscience .

Summary of the Application: SB-271046 is a potent, selective, and orally active antagonist for 5-HT6 receptors . It has been used as a valuable tool for evaluating the in vivo central function of 5-HT6 receptors .

Methods of Application: SB-271046 potently displaced [3H]-LSD and [125I]-SB-258585 from human 5-HT6 receptors recombinantly expressed in HeLa cells in vitro . In functional studies on human 5-HT6 receptors, SB-271046 competitively antagonized 5-HT-induced stimulation of adenylyl cyclase activity .

Results or Outcomes: SB-271046 produced an increase in seizure threshold over a wide-dose range in the rat maximal electroshock seizure threshold (MEST) test, with a minimum effective dose of 40.1 mg kg71p.o. and maximum effect at 4 h post-dose .

Nootropic Effects

Scientific Field: This application is related to Psychopharmacology .

Summary of the Application: SB-271046 has been found to increase levels of the excitatory amino acid neurotransmitters glutamate and aspartate, as well as dopamine and noradrenaline in the frontal cortex and hippocampus of rats . This has led to the observation of nootropic effects in a variety of animal studies .

Methods of Application: The compound was administered to rats, and the levels of various neurotransmitters in the frontal cortex and hippocampus were measured .

Epilepsy Treatment

Scientific Field: This application is in the field of Neurology .

Methods of Application: The compound was tested in the rat maximal electroshock seizure threshold (MEST) test, a common model for studying anticonvulsant activity .

Results or Outcomes: SB-271046 produced an increase in seizure threshold over a wide-dose range in the rat MEST test, with a minimum effective dose of 40.1 mg kg71p.o. and maximum effect at 4 h post-dose .

Treatment of Psychiatric Disorders

Scientific Field: This application is related to Psychiatry .

Methods of Application: The compound was administered to rats, and the levels of various neurotransmitters in the brain were measured .

Enhancement of Excitatory Neurotransmission

Scientific Field: This application is in the field of Neuropharmacology .

Summary of the Application: SB-271046 has been found to selectively enhance excitatory neurotransmission in certain brain regions that are implicated in cognitive and memory function .

Methods of Application: The compound was evaluated using the selective 5-HT6 antagonist SB-271046 and in vivo microdialysis . The effects of this compound on the modulation of basal neurotransmitter release within multiple brain regions of the freely moving rat were studied .

Results or Outcomes: SB-271046 produced 3- and 2-fold increases in extracellular glutamate levels in both frontal cortex and dorsal hippocampus, respectively . These effects were completely attenuated by infusion of tetrodotoxin but unaffected by the muscarinic antagonist, atropine . This provides mechanistic evidence in support of a possible therapeutic role for 5-HT6 receptor antagonists in the treatment of cognitive and memory dysfunction .

Treatment of Cognitive Dysfunction

Scientific Field: This application is related to Neuropsychopharmacology .

SB-271046 is a chemical compound recognized as a selective antagonist of the serotonin 5-HT6 receptor. This compound was initially developed through high-throughput screening of the SmithKline Beecham Compound Bank, targeting cloned 5-HT6 receptors. The IUPAC name for SB-271046 is 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methyl-benzo[b]thiophen-2-sulfonamide hydrochloride, and it has a molecular formula of C20H22ClN3O3S2, with a molar mass of 451.98 g/mol .

SB-271046 is notable for its potent and selective action, demonstrating over 200-fold selectivity for the 5-HT6 receptor compared to other receptors and ion channels . It has shown good oral bioavailability in vivo, although it has limitations in penetrating the blood-brain barrier, prompting further structure-activity relationship studies to develop more effective analogs .

The primary chemical reaction involving SB-271046 is its competitive antagonism of serotonin-induced stimulation of adenylyl cyclase activity in human 5-HT6 receptors. The compound effectively displaces radiolabeled ligands from these receptors, indicating its binding affinity and antagonistic properties. In functional assays, it has shown a pA2 value of approximately 8.71, highlighting its potency in inhibiting receptor activity .

The synthesis of SB-271046 involves several steps that typically include the formation of the core benzo[b]thiophene structure followed by functionalization to introduce the piperazine moiety and other substituents. While specific synthetic routes are proprietary and not widely published, the general approach involves:

  • Formation of the benzo[b]thiophene: This step may involve cyclization reactions to create the thiophene ring.
  • Piperazine attachment: The piperazine group is introduced through nucleophilic substitution or coupling reactions.
  • Chlorination and methoxy group introduction: These modifications are carried out to achieve the desired pharmacological profile.

SB-271046 has potential applications in various fields due to its pharmacological properties:

  • Cognitive Disorders: As a 5-HT6 receptor antagonist, it may be useful in treating cognitive dysfunction associated with conditions like schizophrenia and Alzheimer's disease.
  • Anticonvulsant Therapy: Its ability to enhance seizure thresholds indicates potential use in epilepsy management.
  • Research Tool: It serves as a valuable tool for studying the central nervous system functions related to serotonin signaling pathways .

Research on SB-271046 has highlighted its interactions with various neurotransmitter systems. Notably, it enhances glutamate release without affecting dopamine or norepinephrine levels significantly. This selective enhancement suggests that SB-271046 could modulate cognitive functions by influencing excitatory neurotransmission . Additionally, studies indicate that its anticonvulsant effects may be mediated through interactions with 5-HT6 receptors .

Several compounds share structural or functional similarities with SB-271046. Here are some notable examples:

Compound NameStructure TypeKey Features
SB-3571345-HT6 Receptor AntagonistImproved blood-brain barrier penetration
SB-3998855-HT6 Receptor AntagonistEnhanced selectivity and potency
Ro 04-67905-HT6 Receptor AntagonistDemonstrated nootropic effects
LY20669485-HT6 Receptor AntagonistPotential use in cognitive enhancement

SB-271046 is unique due to its specific binding affinity profile and its ability to selectively enhance excitatory neurotransmission while exhibiting significant anticonvulsant properties. Its development paved the way for subsequent compounds that aim to improve upon its limitations regarding blood-brain barrier penetration and receptor selectivity .

SB 271046 represents one of the first selective 5-hydroxytryptamine 6 receptor antagonists to be discovered through systematic pharmaceutical research [1]. The compound was identified through high-throughput screening of the SmithKline Beecham Compound Bank using cloned 5-hydroxytryptamine 6 receptors as molecular targets [1]. The development process involved structure-activity relationship studies that refined an initial lead compound into the final SB 271046 structure [1].

The compound demonstrates potent antagonistic activity at the 5-hydroxytryptamine 6 receptor with a pA2 value of 8.71 in functional assays measuring competitive antagonism of 5-hydroxytryptamine-induced adenylyl cyclase stimulation [2] [3]. This antagonistic profile was confirmed through multiple experimental approaches, including radioligand binding displacement studies using tritiated lysergic acid diethylamide and iodine-125 labeled SB-258585 [2] [3]. The compound exhibits competitive inhibition characteristics, effectively blocking 5-hydroxytryptamine-mediated receptor activation without demonstrating agonistic properties at the target receptor [2].

Functional studies utilizing human 5-hydroxytryptamine 6 receptors expressed in heterologous cell systems confirmed that SB 271046 acts as a competitive antagonist, preventing 5-hydroxytryptamine-induced stimulation of adenylyl cyclase activity [2] [3]. The compound shows no intrinsic activity at wild-type 5-hydroxytryptamine 6 receptors but demonstrates inverse agonist properties at constitutively active mutant receptors, indicating its ability to reduce basal receptor activity below control levels [4].

Selectivity Profile and Receptor Binding Characteristics

SB 271046 exhibits exceptional selectivity for the 5-hydroxytryptamine 6 receptor over other neurotransmitter receptors, enzymes, and ion channels [2] [5]. Comprehensive binding studies revealed that the compound displays greater than 200-fold selectivity for 5-hydroxytryptamine 6 receptors compared to 55 other molecular targets [2] [5].

Receptor/TargetpKi ValueSelectivity Ratio
5-HT69.02Reference
5-HT1D6.55>200-fold
5-HT1A6.35>200-fold
D36.27>200-fold
5-HT1B6.05>200-fold
5-HT1F5.95>200-fold
α1B5.76>200-fold
5-HT2C5.73>200-fold
5-HT2A5.62>200-fold
D25.55>200-fold

The binding affinity data demonstrates that SB 271046 potently displaced radioligands from human 5-hydroxytryptamine 6 receptors with pKi values of 8.92 and 9.09 when tested against tritiated lysergic acid diethylamide and iodine-125 labeled SB-258585, respectively [2]. The compound also showed high affinity binding to native 5-hydroxytryptamine 6 receptors in human caudate putamen tissue and rat and pig striatum membranes, with pKi values of 8.81, 9.02, and 8.55, respectively [2].

Binding studies conducted using recombinant human 5-hydroxytryptamine 6 receptors expressed in HeLa cells confirmed the high-affinity interaction between SB 271046 and its target receptor [2]. The compound demonstrates nanomolar potency with consistent binding characteristics across different experimental systems and tissue preparations [2] [5].

Molecular Mechanisms of Action

The molecular mechanism of SB 271046 involves competitive antagonism at the 5-hydroxytryptamine 6 receptor orthosteric binding site [2] [3]. Structural analysis of the 5-hydroxytryptamine 6 receptor reveals that the compound likely interacts with key amino acid residues within the transmembrane binding pocket [6]. The benzothiophene sulfonamide structure of SB 271046 provides optimal molecular recognition and binding affinity for the receptor [1] [7].

The compound's molecular structure contains several pharmacologically important functional groups: a 5-chloro-3-methylbenzothiophene core system, a sulfonamide linker, and a 4-methoxy-3-piperazinylphenyl moiety [7]. The piperazine ring system serves as a positive ionizable group that likely interacts with negatively charged residues in the receptor binding site [8] [9]. The methoxy substitution and chlorine atom contribute to the compound's selectivity and binding affinity [7].

Molecular docking studies suggest that SB 271046 forms critical interactions with arginine and lysine residues within the 5-hydroxytryptamine 6 receptor binding pocket [10]. The compound's binding mode involves hydrogen bonding interactions and hydrophobic contacts that stabilize the antagonist-receptor complex [10]. The benzothiophene core system provides a rigid scaffold that positions the pharmacophoric elements in optimal spatial arrangements for receptor recognition [6].

Signal Transduction Pathways Affected

SB 271046 modulates 5-hydroxytryptamine 6 receptor-mediated signal transduction through blockade of G-protein coupled adenylyl cyclase activation [2] [11] [12]. The 5-hydroxytryptamine 6 receptor belongs to the family of G-protein coupled receptors that positively couple to adenylyl cyclase via Gs protein activation [13] [11] [12]. Upon receptor activation, the associated Gs protein stimulates adenylyl cyclase, leading to increased cyclic adenosine monophosphate production and subsequent protein kinase A activation [12] [14].

Signal Transduction ComponentEffect of SB 271046
Gs Protein CouplingBlocked
Adenylyl Cyclase ActivityInhibited
Cyclic AMP ProductionReduced
Protein Kinase A ActivationDecreased
CREB PhosphorylationDiminished

The compound's antagonistic action prevents 5-hydroxytryptamine-induced stimulation of the cyclic adenosine monophosphate-protein kinase A signaling cascade [2] [12]. This blockade affects downstream signaling events, including phosphorylation of cyclic adenosine monophosphate response element-binding protein and activation of cyclic adenosine monophosphate-dependent gene transcription [12]. Studies in prefrontal cortex tissue demonstrated that 5-hydroxytryptamine 6 receptor antagonism by SB 271046 reduces cyclic adenosine monophosphate response element-binding protein phosphorylation [12].

The compound also influences neurotransmitter release patterns through its effects on 5-hydroxytryptamine 6 receptor signaling [15] [16]. Microdialysis studies revealed that SB 271046 administration produces selective increases in extracellular glutamate and aspartate levels in frontal cortex and hippocampus [15] [16]. The compound produces a 3-fold increase in glutamate levels in frontal cortex and a 2-fold increase in dorsal hippocampus [15] [16].

Brain RegionNeurotransmitterEffect
Frontal CortexGlutamate3-fold increase
Frontal CortexAspartate2-fold increase
Dorsal HippocampusGlutamate2-fold increase
Dorsal HippocampusAspartateIncreased
StriatumAll testedNo effect
Nucleus AccumbensAll testedNo effect

Comparison with Other 5-HT6 Antagonists

SB 271046 served as a prototype compound that led to the development of improved 5-hydroxytryptamine 6 receptor antagonists with enhanced pharmacological properties [1]. The compound's primary limitation involves poor blood-brain barrier penetration, which prompted further structure-activity relationship studies [1]. These optimization efforts resulted in the development of second-generation compounds including SB-357134 and SB-399885, which demonstrated improved central nervous system penetration while maintaining high 5-hydroxytryptamine 6 receptor selectivity [1].

Comparative studies with other selective 5-hydroxytryptamine 6 receptor antagonists, including SB-258510 and Ro 04-6790, revealed similar anticonvulsant properties in the rat maximal electroshock seizure threshold test [2] [3]. SB-258510 demonstrated anticonvulsant activity at doses of 10 milligrams per kilogram administered 2-6 hours before testing, while Ro 04-6790 showed efficacy at doses ranging from 1-30 milligrams per kilogram when given 1 hour pre-test [2]. These compounds share the common mechanism of 5-hydroxytryptamine 6 receptor antagonism but differ in their pharmacokinetic profiles and tissue distribution characteristics [2].

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

451.0791116 g/mol

Monoisotopic Mass

451.0791116 g/mol

Heavy Atom Count

29

UNII

L3SK5KX24S

Wikipedia

SB-271046

Dates

Modify: 2023-08-15

Explore Compound Types